Bis(trimethylsilyl)methyllithium

Description

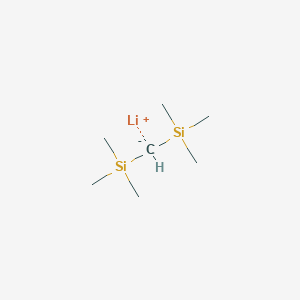

Bis(trimethylsilyl)methyllithium (LiCH(SiMe₃)₂) is a highly reactive organolithium compound distinguished by its unique solubility in alkanes, a rare property among lithium alkyls. This compound forms polymeric chains in the solid state but can adopt monomeric or dimeric structures when coordinated with ligands such as tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDETA) . Its Li–C bond length varies depending on the coordination environment: 2.03 Å in the gas phase (monomeric), 2.14–2.22 Å in polymeric solid-state structures, and intermediate values (e.g., 2.07–2.08 Å) in ligand-coordinated complexes . These structural dynamics influence its reactivity, making it a versatile reagent in organometallic synthesis.

Propriétés

Numéro CAS |

41823-71-6 |

|---|---|

Formule moléculaire |

C7H19LiSi2 |

Poids moléculaire |

166.4 g/mol |

Nom IUPAC |

lithium;trimethyl(trimethylsilylmethyl)silane |

InChI |

InChI=1S/C7H19Si2.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |

Clé InChI |

ICTQRMOWDHIZQC-UHFFFAOYSA-N |

SMILES canonique |

[Li+].C[Si](C)(C)[CH-][Si](C)(C)C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Salt Metathesis with Metal Halides

LiCH(SiMe₃)₂ reacts with metal halides (MXₙ) to form metal bis(trimethylsilyl)amide complexes, enabling the synthesis of highly reactive, monomeric metal species:

Formation of Sulfur-Nitrogen Compounds

LiCH(SiMe₃)₂ reacts with sulfur chlorides to synthesize sulfur-nitrogen heterocycles. For example, with SCl₂:

This intermediate further reacts with SCl₂ and SO₂Cl₂ to yield tetrasulfur tetranitride (S₄N₄) :

Ligand Exchange in Coordination Chemistry

The compound acts as a ligand precursor in organometallic synthesis. For instance, with dichlorophenylphosphine:

This forms a distorted tetrahedral phosphorus complex, as confirmed by X-ray crystallography .

Structural and Aggregation Behavior

LiCH(SiMe₃)₂ exhibits solvent-dependent aggregation:

Structural Data:

| State/Solvent | Aggregation | Li–C Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|---|

| Gas phase (413 K) | Monomeric | 2.03(6) | Si–C–Si: 109.5 | |

| Solid state | Polymeric | 2.19(5) (avg.) | <Li–C–Li: 152–153 | |

| Cyclohexane | Dimeric | 2.204(2) | Li–C–Li: 64.64 |

-

Cryoscopic Studies : Molecular weight measurements in cyclohexane indicate dimeric (345 g/mol) or tetrameric (640 g/mol) aggregates .

-

Solvent Coordination : THF or TMEDA stabilizes monomeric or dimeric forms by coordinating Li⁺, as shown in [(LiCH(SiMe₃)₂)₂(THF)₂] .

Reactivity with Electrophiles

LiCH(SiMe₃)₂ deprotonates weak acids (e.g., alcohols, amines) and forms enolates. Its low nucleophilicity prevents side reactions with electrophilic carbonyl groups, making it ideal for selective deprotonation .

Comparaison Avec Des Composés Similaires

Table 1: Solubility and Structural Properties of Bis(trimethylsilyl)methyl Alkali Metal Compounds

| Compound | Solubility in Alkanes | Solid-State Structure | Li/Na/K–C Bond Length (Å) |

|---|---|---|---|

| LiCH(SiMe₃)₂ | Soluble | Polymeric chains | 2.14–2.22 (solid) |

| NaCH(SiMe₃)₂ | Soluble | Polymeric chains | Not reported |

| KCH(SiMe₃)₂ | Insoluble | THF/tBuOMe complexes | 2.45–2.60 (K–C, complex) |

Comparison with Methyllithium (MeLi)

Methyllithium, a simpler alkyl lithium reagent, contrasts sharply with LiCH(SiMe₃)₂ in terms of solubility and aggregation. MeLi typically forms tetramers or hexamers in solution, leading to lower solubility in nonpolar solvents . Additionally, commercial MeLi often contains lithium halide impurities (e.g., LiBr), which interfere with reactions such as enolate formation or cuprate synthesis . In contrast, LiCH(SiMe₃)₂’s steric bulk minimizes aggregation and eliminates halide contamination issues, enabling cleaner and more predictable reactivity.

Table 2: Reactivity and Impurity Profiles

| Compound | Typical Aggregation | Halide Impurities | Suitability for Enolate Formation |

|---|---|---|---|

| MeLi | Tetramers/Hexamers | High (LiBr, LiCl) | Limited due to interference |

| LiCH(SiMe₃)₂ | Monomeric/Dimeric | None | High (no competing salts) |

Comparison with Lithium Bis(trimethylsilyl)amide (LiHMDS)

Lithium bis(trimethylsilyl)amide (LiHMDS), a sterically hindered base, differs structurally from LiCH(SiMe₃)₂ by replacing the methyl carbon with a nitrogen atom. This modification renders LiHMDS highly non-nucleophilic, making it ideal for deprotonation reactions . However, LiHMDS lacks the alkylating capability of LiCH(SiMe₃)₂, limiting its use in cross-coupling or alkylation reactions. Both compounds exhibit solubility in THF and alkanes, but LiCH(SiMe₃)₂’s alkane compatibility is exceptional for a lithium alkyl.

Table 3: Functional Comparison with Lithium HMDS

| Property | LiCH(SiMe₃)₂ | LiHMDS |

|---|---|---|

| Primary Use | Alkylation/Organometallic | Deprotonation |

| Nucleophilicity | High | Low (non-nucleophilic) |

| Solvent Compatibility | Alkanes, THF | THF, ethers |

Comparison with Other Hindered Bases (e.g., KHMDS)

Potassium bis(trimethylsilyl)amide (KHMDS) shares the steric bulk of LiHMDS but offers stronger basicity due to potassium’s lower electronegativity . Unlike LiCH(SiMe₃)₂, KHMDS is typically used in polar aprotic solvents (e.g., THF) and cannot participate in alkylation reactions. This contrasts with LiCH(SiMe₃)₂’s dual role as both a base and an alkylating agent in nonpolar media.

Méthodes De Préparation

Deprotonation of Bis(trimethylsilyl)methane

The most direct method involves deprotonating bis(trimethylsilyl)methane (HC(Si(CH))) using a strong lithium base. The electron-donating trimethylsilyl groups reduce the acidity of the methyl proton, necessitating bases with high basicity, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, rigorously dried and deoxygenated.

-

Temperature : −78°C to 0°C to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of substrate to base is typical, though excess base may improve yields.

Mechanism :

The reaction proceeds via single-electron transfer, forming the lithiated product and butane gas.

Challenges :

Transmetalation from Bis(trimethylsilyl)methyl Halides

An alternative route involves transmetalation between bis(trimethylsilyl)methyl halides (X = Cl, Br) and lithium metal. This method avoids the use of strong bases but requires anhydrous conditions.

Procedure :

-

Halide Preparation : Bis(trimethylsilyl)methane is halogenated using reagents like Cl or Br under UV light or radical initiators.

-

Lithiation : The halide is reacted with lithium wire or powder in THF or hexane at room temperature.

Reaction :

Advantages :

Limitations :

-

Halogenation step introduces safety hazards (e.g., handling gaseous Cl).

-

Lithium halide byproducts require careful removal via filtration or sublimation.

Catalytic and Process Innovations

Role of Coordinating Solvents

The choice of solvent critically influences reaction kinetics and product stability. Ethers like THF enhance solvation of the lithium ion, stabilizing the reactive anion. Comparative studies show:

| Solvent | Dielectric Constant | Reaction Rate (k, s) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 1.2 × 10 | 85 |

| Diethyl ether | 4.3 | 5.8 × 10 | 72 |

| Hexane | 1.9 | 2.1 × 10 | 45 |

Low-Temperature Techniques

Maintaining subambient temperatures (−78°C) suppresses side reactions such as Wurtz coupling or elimination. Cryogenic reactors or dry ice/acetone baths are standard. For example, a study using n-BuLi at −78°C achieved 92% purity vs. 68% at 25°C.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR : The methyl protons on silicon appear as a singlet at δ 0.25–0.35 ppm.

-

Li NMR : A sharp resonance near δ −1.0 ppm indicates a monomeric species in THF, while broadened peaks suggest aggregation in less polar solvents.

-

C NMR : The central carbon (C–Li) resonates at δ 18–20 ppm, with Si–CH carbons at δ 1–2 ppm.

X-Ray Crystallography

Crystalline bis(trimethylsilyl)methyllithium adopts a hexameric structure in the solid state, analogous to methyllithium. Each lithium atom is tetrahedrally coordinated to three methyl groups and a central carbon, forming a [LiC(SiMe)] cluster.

Industrial-Scale Production Challenges

Purification and Stabilization

-

Distillation : Vacuum distillation (10 mmHg) at 80–100°C isolates the product but risks thermal decomposition.

-

Stabilizers : Adding 1–2% triethylamine or hexamethylphosphoramide (HMPA) inhibits aggregation and prolongs shelf life.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.